4-(3-Carboxyphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxyphenyl)picolinic acid is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the fourth position of the pyridine ring. This compound is known for its ability to form coordination complexes with various metals, making it a valuable building block in the synthesis of metal-organic frameworks and coordination polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative under controlled conditions. One common method involves the hydrothermal self-assembly process, where the reactants are heated in a sealed vessel at elevated temperatures. For instance, a mixture of zinc chloride, this compound, sodium hydroxide, and water is stirred at room temperature and then heated at 160°C for several days .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrothermal synthesis approach mentioned above can be scaled up for larger production. The use of metal chlorides and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline can facilitate the formation of various coordination compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metals such as nickel, cobalt, zinc, and cadmium.
Hydrothermal Reactions: These reactions involve the formation of metal-organic frameworks and coordination polymers under hydrothermal conditions.
Common Reagents and Conditions:
Conditions: Hydrothermal conditions typically involve heating the reaction mixture at 160°C for several days.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxyphenyl)picolinic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-(3-carboxyphenyl)picolinic acid exerts its effects primarily involves its ability to form coordination complexes with metal ions. The carboxyphenyl and picolinic acid groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can exhibit unique properties, such as luminescence and magnetic behavior, depending on the metal ion and the coordination environment .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: A simpler derivative without the carboxyphenyl group, used in various coordination chemistry applications.
5-(3,4-Dicarboxylphenyl)picolinic Acid: A tricarboxylic acid derivative with additional carboxyl groups, used in the assembly of coordination compounds.
Uniqueness: 4-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows for the formation of diverse coordination compounds with varying topologies and properties. Its ability to form both metal-organic frameworks and coordination polymers with different metals and ligands highlights its versatility and potential for various applications .
Eigenschaften
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-3-1-2-8(6-10)9-4-5-14-11(7-9)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIEUXBHSYRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.